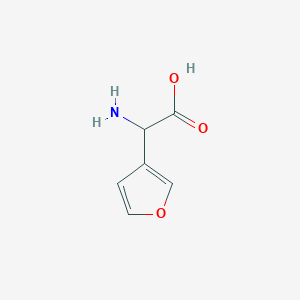

2-氨基-2-(呋喃-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

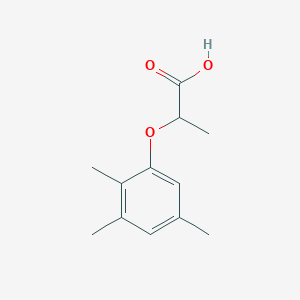

2-Amino-2-(furan-3-yl)acetic acid is a compound that belongs to the class of unnatural amino acids, which are not typically found in living organisms but can be synthesized in the laboratory. These compounds can have a variety of applications in medicinal chemistry, as building blocks for the synthesis of peptides, or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of amino acids with furan substituents can be achieved through biomimetic conditions, as demonstrated in the preparation of a novel family of unnatural amino acids containing a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group. These compounds were synthesized with high yields ranging from 61-98% using α,β-acetylenic γ-hydroxyacid nitriles and common amino acids under mild conditions . Additionally, the synthesis of furan-2-yl amines and amino acids can be performed enantioselectively, with the key step being the oxazaborolidine-catalyzed enantioselective reduction of furan-2-yl ketone oximes . Furthermore, racemic 2-amino-3-(heteroaryl)propanoic acids with a furan nucleus have been synthesized via the reduction of hydroxyimino derivatives, followed by N-formylation to afford the corresponding formylamino derivatives .

Molecular Structure Analysis

The molecular structure of these synthesized amino acids has been elucidated through single-crystal X-ray analysis, revealing that they exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . This structural feature is crucial as it can influence the compound's reactivity and interaction with biological molecules.

Chemical Reactions Analysis

The presence of the furan ring in the amino acid structure allows for various chemical transformations. For instance, the furan ring can be oxidized to furnish amino acids . The reactivity of the furan moiety also enables the formation of furan derivatives through Maillard-type reactions, which are important in food chemistry and can occur under roasting conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-2-(furan-3-yl)acetic acid are not detailed in the provided papers, the general properties of furan-containing amino acids can be inferred. These compounds are likely to have distinct solubility, acidity, and reactivity profiles compared to their natural amino acid counterparts due to the presence of the furan ring and any substituents attached to it. The zwitterionic nature of these molecules suggests that they may have unique solubility characteristics in different solvents, which could be relevant for their use in peptide synthesis or as intermediates in organic reactions .

科学研究应用

作为抗氧化剂和免疫调节剂的潜力

研究表明,有可能将与之相关的化合物——2-(4-氨基-5-(呋喃-2-基)-1,2,4-三唑-3-基硫基)乙酸钠,作为潜在的抗氧化剂和免疫调节剂。这是通过对用该化合物处理的实验大鼠的血清生化参数进行研究得出的,显示出酶和葡萄糖水平的变化(Danilchenko, 2017)。

在美拉德反应和食品化学中的作用

研究了在基于糖类和氨基酸的模型系统中形成呋喃和2-甲基呋喃,包括2-氨基-2-(呋喃-3-基)乙酸,以了解它们在美拉德反应中的作用,特别是在烘烤条件下。这项研究对于分析食品加工中这些化合物的形成在食品化学中具有重要意义(Limacher et al., 2008)。

在抗菌和驱虫活性中的药理潜力

与2-氨基-2-(呋喃-3-基)乙酸相关的化合物,如萘[2,1-b]呋喃的噻唑啉酮衍生物,已被合成并检验其抗菌和驱虫活性。这些研究为这类呋喃衍生物的潜在药理应用提供了见解(Vagdevi et al., 2006)。

合成新型氨基酸的探索

研究还专注于合成具有5-亚氨基-2,5-二氢-3-呋喃基取代基的新型氨基酸,其中包括与2-氨基-2-(呋喃-3-基)乙酸相关的衍生物和化合物。这些研究有助于扩展用于各种科学应用的非天然氨基酸的库存(Trofimov et al., 2007)。

在抗原虫药物中的意义

合成并评估了化合物2-[5-(4-氨基苯基)-呋喃-2-基]-5,6,7,8-四氢-咪唑[1,2-a]吡啶-6-羧胺盐,一种衍生物,用于评估其作为抗原虫药物的潜力。这突显了呋喃衍生物在开发针对原虫感染的治疗方法中的用途(Ismail et al., 2004)。

安全和危害

未来方向

While specific future directions for “2-Amino-2-(furan-3-yl)acetic acid” are not mentioned in the literature, furan derivatives are being explored for various applications. For instance, furan platform chemicals are being studied for their potential use beyond fuels and plastics . Additionally, furan-based derivatives have been evaluated for their cytotoxic activity .

属性

IUPAC Name |

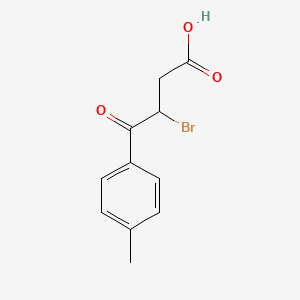

2-amino-2-(furan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRLXLPRSSHTCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404300 |

Source

|

| Record name | 2-amino-2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(furan-3-yl)acetic acid | |

CAS RN |

53845-43-5 |

Source

|

| Record name | 2-amino-2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)